(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid
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Overview
Description
(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H14BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid typically involves the reaction of 2-isopropoxy-6-methylpyridine with a boron-containing reagent. One common method is the hydroboration of the corresponding pyridine derivative, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the hydroboration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions . The conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(2-Methylpyridin-3-yl)boronic acid: Similar in structure but lacks the isopropoxy group, which affects its reactivity and applications.
6-Methoxy-3-pyridinylboronic acid: Contains a methoxy group instead of an isopropoxy group, leading to different chemical properties and uses.
Uniqueness
(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid is unique due to its specific substituents, which confer distinct reactivity and stability. The presence of the isopropoxy group enhances its solubility and makes it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
(6-methyl-2-propan-2-yloxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)5-4-7(3)11-9/h4-6,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQOEUVZNLZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)OC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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